molecular formula C22H28F2N4O2S B2556852 2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 946242-09-7

2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2556852
CAS No.: 946242-09-7
M. Wt: 450.55
InChI Key: ZAEIQJIGRRCWHX-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzenesulfonamide core substituted with fluorine atoms at the 2- and 4-positions. The N-linked ethyl chain is further modified with a 1-methylindolin-5-yl group and a 4-methylpiperazinyl moiety. This compound’s design integrates fluorinated aromatic systems and heterocyclic groups, which are common in medicinal chemistry to enhance metabolic stability, solubility, and target engagement. The 4-methylpiperazine moiety may improve water solubility, while the indoline group could contribute to π-π stacking interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2,4-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F2N4O2S/c1-26-9-11-28(12-10-26)21(16-3-5-20-17(13-16)7-8-27(20)2)15-25-31(29,30)22-6-4-18(23)14-19(22)24/h3-6,13-14,21,25H,7-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEIQJIGRRCWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₉H₃₁F₂N₃O₂S
  • Molecular Weight : 385.55 g/mol

Structural Characteristics

The compound features:

  • Two fluorine atoms at the 2 and 4 positions of the benzene ring.
  • A sulfonamide group , which is known for its broad-spectrum biological activity.
  • An indolin and piperazine moiety , which may contribute to its interaction with biological targets.

Research indicates that sulfonamides can interact with various biological pathways. The specific mechanisms for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes such as carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues.
  • Antimicrobial Properties : The sulfonamide group is often associated with antibacterial activity, possibly through interference with folate synthesis in bacteria.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound. These studies typically involve assessing the compound's effects on cell lines or isolated tissues.

StudyModelDosageObserved Effect
1Rat cardiac tissue0.001 nMDecreased perfusion pressure
2Human cancer cell linesVariableInhibited cell proliferation

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. Preliminary results indicate:

  • Cardiovascular Effects : The compound has been shown to modulate perfusion pressure in rat models, suggesting potential cardiovascular benefits or risks depending on dosage and administration route.

Case Studies

Several case studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Cardiovascular Study : A study demonstrated that a related sulfonamide decreased coronary resistance in isolated heart models, indicating potential applications in treating hypertension.
  • Anticancer Activity : Research on structurally similar compounds has shown promise in inhibiting tumor growth, leading to investigations into their use as anticancer agents.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential:

ADME Characteristics

ParameterDescription
AbsorptionHigh oral bioavailability expected due to lipophilicity
DistributionModerate distribution volume; potential CNS penetration due to piperazine moiety
MetabolismPrimarily hepatic; involves cytochrome P450 enzymes
ExcretionRenal excretion expected based on sulfonamide structure

Computational Modeling

Computational studies using software like SwissADME have been employed to predict the drug-likeness and absorption characteristics of this compound. The results suggest favorable properties for oral administration.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-methylpiperazine likely improves solubility over analogues with bulkier substituents (e.g., benzylpiperidine).
  • Fluorine atoms at the 2- and 4-positions may reduce oxidative metabolism compared to non-fluorinated analogues.
  • The indoline group could enhance target affinity through hydrophobic and stacking interactions, unlike compounds with simpler aromatic systems.

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